Superior Tdp1 Enzyme Inhibition: Tdp1-IN-9a Outperforms All Series Analogs and Furamidine
In a standardized in vitro gel-based fluorescent assay using purified recombinant human Tdp1 and a FAM-BHQ1 biosensor substrate, Tdp1-IN-9a (compound 9a) exhibited an IC50 of 0.29 ± 0.12 µM, representing the highest inhibitory potency within the entire 22-compound deoxycholic acid amide series [1]. This potency is 1.5-fold greater than the next most active analogs (4a, IC50 = 0.43 µM; 5a, IC50 = 0.42 µM) and over 4-fold greater than the established Tdp1 inhibitor Furamidine (Fur 2, IC50 = 1.2 ± 0.3 µM) tested under identical conditions [1].
| Evidence Dimension | Inhibitory potency against recombinant human Tdp1 enzyme |
|---|---|
| Target Compound Data | IC50 = 0.29 ± 0.12 µM |
| Comparator Or Baseline | Compound 4a: IC50 = 0.43 ± 0.13 µM; Compound 5a: IC50 = 0.42 ± 0.01 µM; Furamidine (Fur 2): IC50 = 1.2 ± 0.3 µM |
| Quantified Difference | 1.5-fold more potent than 4a and 5a; 4.1-fold more potent than Furamidine |
| Conditions | Gel-based Tdp1 activity assay using FAM-BHQ1 biosensor; all compounds tested in the same experimental system |
Why This Matters
For researchers procuring a Tdp1 inhibitor to maximize target engagement at the lowest concentration, this head-to-head data identifies Tdp1-IN-9a as the most potent option among structurally validated analogs, enabling lower working concentrations and reduced solvent exposure in cellular assays.
- [1] Salomatina, O. V., Popadyuk, I. I., Zakharenko, A. L., et al. (2018). Novel Semisynthetic Derivatives of Bile Acids as Effective Tyrosyl-DNA Phosphodiesterase 1 Inhibitors. Molecules, 23(3), 679. View Source
